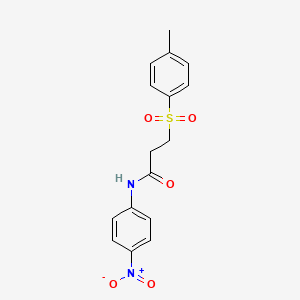

N-(4-nitrophenyl)-3-tosylpropanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

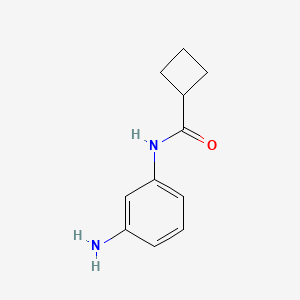

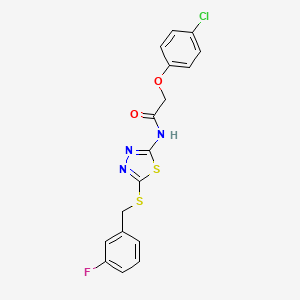

“N-(4-nitrophenyl)-3-tosylpropanamide” is a complex organic compound. It likely contains a nitrophenyl group, which is a phenolic compound that has a nitro group at the opposite position of the hydroxyl group on the benzene ring . It also seems to contain a tosyl group, which is a sulfonyl group bonded to a toluene.

Synthesis Analysis

While specific synthesis methods for “this compound” are not available, similar compounds are often synthesized through various organic reactions. For example, the catalytic reduction of 4-nitrophenol (4-NP) has been used as a benchmark reaction to assess the activity of nanostructured materials .Scientific Research Applications

Chemoprevention of Breast Cancer

N-(4-nitrophenyl)-3-tosylpropanamide, in the form of Fenretinide (N-(4-hydroxyphenyl)retinamide, 4-HPR), has been studied for its efficacy in chemoprevention of breast cancer. Extensive research suggests that 4-HPR concentrates in breast tissue rather than the liver, potentially making it safer and less teratogenic than other retinoids. Clinical trials have been conducted to evaluate its effectiveness in preventing contralateral primary tumors in women previously treated for breast cancer (Veronesi et al., 1992).

Pharmacokinetics and Metabolism in Androgen-Dependent Diseases

Another derivative, S-1 [3-(4-fluorophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]-propanamide], a selective androgen receptor modulator, has shown promise as a therapeutic agent for benign hyperplasia. Research has focused on understanding the pharmacokinetics and metabolism of S-1 in rats, providing insights into its potential as a novel therapeutic agent for androgen-dependent diseases (Wu et al., 2006).

Effects on Methanogenic Systems

The impact of nitrophenols, such as 4-nitrophenol, on methanogenic systems has been explored. These compounds, used in various industries, have shown varying degrees of toxicity on acetate utilization in methanogenic systems. Understanding their effects is crucial for environmental management and bioremediation strategies (Podeh et al., 1995).

Role in Prevention of Breast Cancer in Rats

N-(4-hydroxyphenyl)-all-trans-retinamide, a new retinoid, has shown effectiveness in preventing breast cancer induced in rats by N-nitroso-N-methylurea. This research contributes to the understanding of potential cancer prevention strategies and the pharmacokinetics behind the superiority of certain retinoids in targeting specific tissues (Moon et al., 1979).

Methane Emission in Dairy Cows

Studies on 3-nitrooxypropanol (3 NP) have shown its effects on methane production in lactating dairy cows. The research aimed to understand the compound's impact on methane production and associated changes in digestion and energy and nitrogen metabolism, highlighting its potential use in reducing greenhouse gas emissions from livestock (Reynolds et al., 2014).

Safety and Hazards

Properties

IUPAC Name |

3-(4-methylphenyl)sulfonyl-N-(4-nitrophenyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O5S/c1-12-2-8-15(9-3-12)24(22,23)11-10-16(19)17-13-4-6-14(7-5-13)18(20)21/h2-9H,10-11H2,1H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEDQGLQXKFTTFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(3R)-3-(Morpholin-4-ylmethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2657384.png)

![7-(4-fluorophenyl)-4-(4-(2-fluorophenyl)piperazin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2657386.png)

![2-[6-chloro-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2657387.png)

![Benzyl 3-[(2-nitrophenyl)amino]propanoate](/img/structure/B2657400.png)

![6-(2-methoxyphenyl)-4-methyl-2-[(E)-3-phenylprop-2-enyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide](/img/structure/B2657407.png)